

# Application Note: Analysis of Atrazine and its Metabolites in Environmental Samples

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## Compound of Interest

Compound Name: *Atrazine-acetic acid*

Cat. No.: *B15136388*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Atrazine is a widely used herbicide for the control of broadleaf and grassy weeds, particularly in agriculture.[1][2] Due to its persistence and mobility in soil, it is a common contaminant of ground and surface water.[1][3] The analysis of atrazine and its degradation products in environmental samples is crucial for monitoring its environmental fate and ensuring compliance with regulatory limits. This application note details the analytical methods for the determination of atrazine and its primary metabolites, such as deethylatrazine (DEA), deisopropylatrazine (DIA), and hydroxyatrazine (HA). While the term "**atrazine-acetic acid**" is not a standard nomenclature for a common metabolite, this document covers the established analytical protocols for atrazine and its key derivatives, which may be the intended scope of interest. Some analytical methods may utilize acetic acid as a reagent during the extraction process.[4]

## Quantitative Data Summary

The following tables summarize the performance of various analytical methods for the determination of atrazine and its metabolites in environmental samples.

Table 1: Performance Data for Atrazine Analysis in Water Samples

Analytical Method	Sample Matrix	Limit of Detection (LOD) / Limit of Quantification (LOQ)	Recovery (%)	Reference
GC-NPD	Water	1.5 ng/L (LOD)	88 - 96	
GC-NPD/ECD/MS	Subsurface Waters	2 ng/L (LOD)	85 - 110 (for spiked surrogates)	
GC-NPD / HPLC	Surface Waters	0.4 ng/L (GC), 0.6 ng/L (HPLC) (LOD)	67 - 100	
GC-MS	Water	40 ng/L (LOD)	>80	
GC/MS	Soil Pore Water	0.03 - 0.07 µg/L (MDL)	94 - 98	
LC-MS/MS	Groundwater	20 ng/L (LOQ)	Not Specified	
GC/MS	Water	0.05 ppb (LOQ)	Not Specified	

Table 2: Performance Data for Atrazine Analysis in Soil Samples

Analytical Method	Sample Matrix	Limit of Detection (LOD) / Limit of Quantification (LOQ)	Recovery (%)	Reference
GC-NPD / ELISA	Soil	1.0 µg/kg (GC), 200 ng/kg (ELISA) (LOD)	Not Reported	
GC-MS	Soil	<3 µg/kg (LOD)	>80	
MEKC	Soil	12 µg/kg (MDL)	102 ± 3	
GC-TOF-MS	Soil	Not Specified	87.9	

## Experimental Protocols

### Protocol 1: Analysis of Atrazine and Metabolites in Water by Solid-Phase Extraction (SPE) and LC-MS/MS

This protocol is adapted from methodologies described for the analysis of pesticides in water samples.

#### 1. Sample Preparation (Solid-Phase Extraction)

- **Filtration:** Filter water samples (typically 50 mL) through a 0.2 µm syringe membrane filter to remove particulate matter.
- **Internal Standard Spiking:** Spike the filtered water sample with an internal standard solution (e.g., atrazine-d5, terbutylazine) to correct for matrix effects and variations in extraction efficiency.
- **SPE Cartridge Conditioning:** Condition a solid-phase extraction cartridge (e.g., Oasis HLB, PLRP-s) by passing methanol followed by deionized water through it.
- **Sample Loading:** Load the pre-treated water sample onto the conditioned SPE cartridge at a controlled flow rate (e.g., 5 mL/min).

- **Washing:** Wash the cartridge with deionized water to remove any interfering substances that are not retained on the sorbent.
- **Drying:** Dry the cartridge under vacuum to remove excess water.
- **Elution:** Elute the retained analytes (atrazine and its metabolites) from the cartridge using a suitable organic solvent, such as methanol or ethyl acetate.
- **Concentration and Reconstitution:** Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of a suitable solvent mixture (e.g., 10:90 v/v methanol:water) for LC-MS/MS analysis.

## 2. LC-MS/MS Analysis

- **Liquid Chromatography (LC):**
  - **Column:** Use a reverse-phase C18 column (e.g., 100 mm × 4.6 mm, 2.6  $\mu$ m particle size).
  - **Mobile Phase:** Employ a gradient elution with a mobile phase consisting of (A) 10 mM ammonium acetate and 0.1% formic acid in water and (B) acetonitrile.
  - **Gradient Program:** A typical gradient could be: 0–0.5 min, 2% B; 0.5–7 min, 2–80% B; 7.0–9.0 min, 80–98% B; 9.0–10.0 min, 2% B; 10.0–15.0 min, 2% B.
  - **Flow Rate:** Maintain a constant flow rate, for example, 0.5 mL/min.
- **Mass Spectrometry (MS/MS):**
  - **Ionization:** Use an electrospray ionization (ESI) source in positive ion mode.
  - **Detection:** Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for atrazine and each of its metabolites.

## Protocol 2: Analysis of Atrazine in Soil by Solvent Extraction and GC-MS

This protocol is based on established methods for extracting pesticides from soil matrices.

## 1. Sample Preparation (Solvent Extraction)

- Sample Weighing: Weigh a representative sample of soil (e.g., 3-5 g) into a centrifuge tube.
- Extraction Solvent Addition: Add a suitable extraction solvent. A common choice is ethyl acetate containing 1% acetic acid or methanol. An internal standard (e.g., atrazine-d5) should be added at this stage.
- Homogenization: Vortex the mixture vigorously to ensure thorough mixing of the soil and solvent. For improved extraction efficiency, ultrasonication can be employed for about 30 minutes.
- Salting-Out (Optional, for QuEChERS-like methods): Add salts such as magnesium sulfate ( $MgSO_4$ ) and sodium acetate to induce phase separation and remove water.
- Centrifugation: Centrifuge the sample to separate the solid soil particles from the solvent extract.
- Extract Collection: Carefully collect the supernatant (the solvent extract).
- Clean-up (Dispersive SPE): For complex matrices, a clean-up step using dispersive solid-phase extraction (dSPE) with sorbents like PSA (primary secondary amine) and C18 may be necessary to remove interferences.
- Concentration: Evaporate the cleaned extract to a smaller volume under a stream of nitrogen.

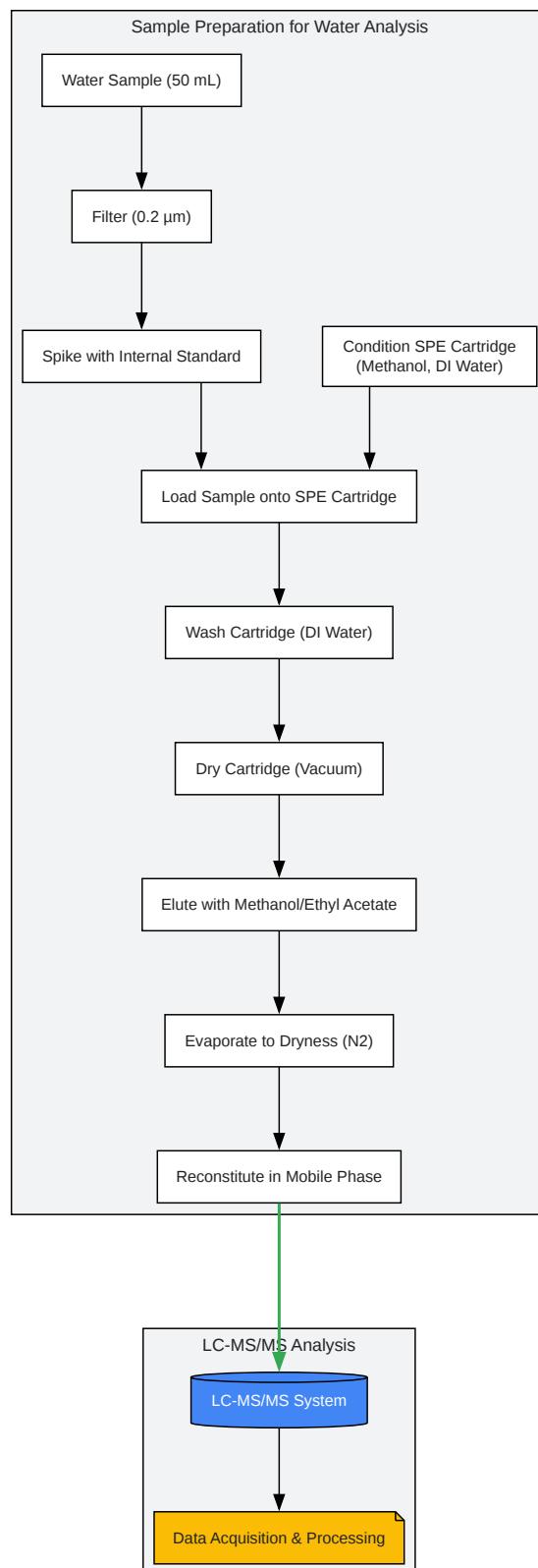
## 2. GC-MS Analysis

- Gas Chromatography (GC):
  - Column: Use a capillary column suitable for pesticide analysis (e.g., VF-5 MS, 30 m  $\times$  0.25 mm i.d., 0.25  $\mu$ m film thickness).
  - Injection: Inject a small volume (e.g., 1  $\mu$ L) of the final extract in splitless mode.
  - Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 50°C), ramps up to a higher temperature (e.g., 310°C) to elute the analytes, and

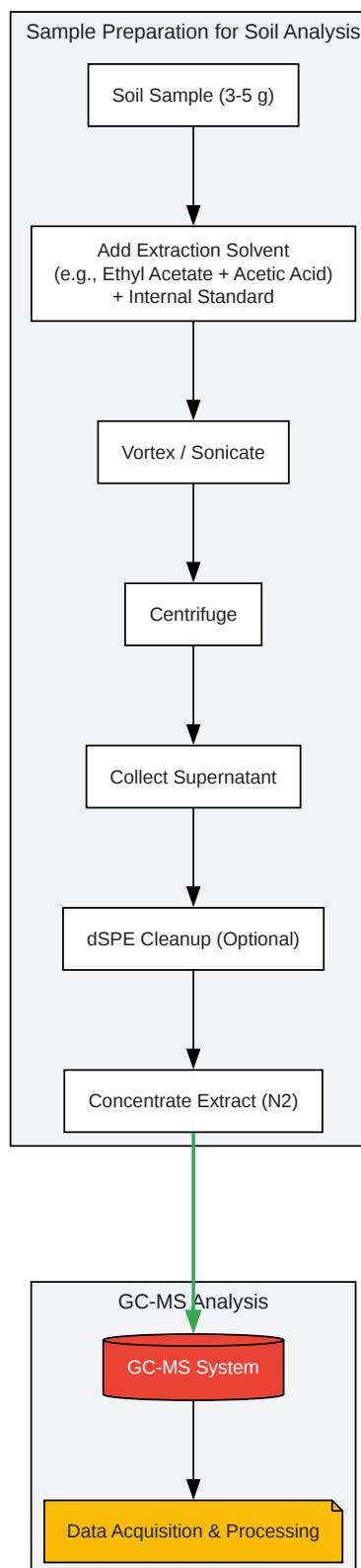
holds for a period to ensure all components are eluted.

- Mass Spectrometry (MS):
  - Ionization: Use Electron Ionization (EI).
  - Detection: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions for atrazine and its metabolites.

## Visualizations

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Caption: Workflow for water sample analysis.

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Caption: Workflow for soil sample analysis.

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